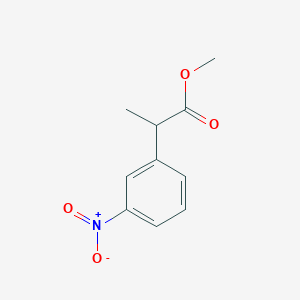
2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide, also known as PTAA, is a chemical compound that has been studied for its potential use in scientific research. PTAA is a thiazole-containing heterocyclic compound that has been shown to have various biochemical and physiological effects. In
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those incorporating pyrimidine and thiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds serve as critical scaffolds in drug discovery, with applications ranging from anticancer to antiviral therapies. The structural versatility of pyrimidine and thiazole rings enables the design of compounds with targeted biological activities, making them invaluable in the development of new therapeutic agents. Research highlights the importance of these heterocycles in synthesizing compounds with potential medicinal applications, underscoring their role in advancing pharmaceutical sciences (Jindal & Kaur, 2021).
Optical Sensors and Biological Applications
Pyrimidine derivatives also play a crucial role in the development of optical sensors due to their ability to form coordination and hydrogen bonds, which are essential for sensing applications. These compounds are not only pivotal in creating sensitive and selective sensors but also exhibit a range of biological and medicinal utilities. The dual functionality of pyrimidine derivatives as both sensing materials and biologically active agents exemplifies their versatility and importance in scientific research, offering new avenues for the development of sophisticated sensing technologies and therapeutic solutions (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
Similar compounds have been tested for their anticancer activity towards human cancer cell lines including mcf-7 (breast), a549 (lung), colo-205 (colon), and a2780 (ovarian) .
Result of Action
Similar compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4OS2/c14-7(13-9-12-4-5-15-9)6-16-8-10-2-1-3-11-8/h1-5H,6H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBACVHMHPJDMAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)


![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)

![2-[(4-Methylpiperazin-1-yl)methyl]morpholine](/img/structure/B2473546.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2473547.png)


